- Deep eutectic solvent-catalyzed Meyer-Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions, Chemical Communications (Cambridge, 2020, 56(96), 15165-15168

Cas no 932-66-1 (1-Acetyl-1-cyclohexene)

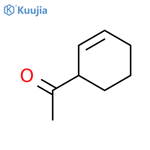

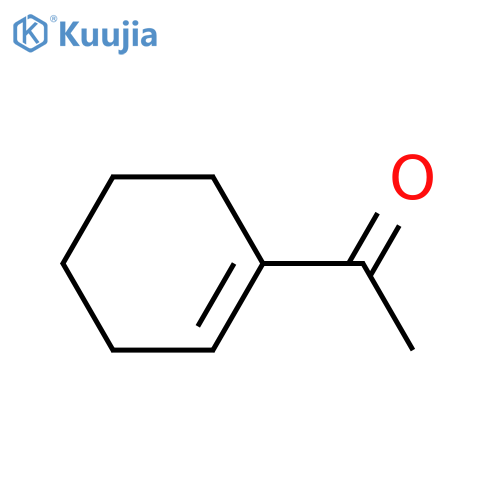

1-Acetyl-1-cyclohexene structure

Productnaam:1-Acetyl-1-cyclohexene

1-Acetyl-1-cyclohexene Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-(Cyclohex-1-en-1-yl)ethanone

- 1-(1-CYCLOHEXEN-1-YL)ETHANONE

- 1-ACETYL-1-CYCLOHEXENE

- Ethanone,1-(1-cyclohexen-1-yl)-

- 1-Acetylcyclohexene

- 1-cyclohex-1-enyl-ethanone

- 1-(1-Cyclohexen-1-yl)ethanone (ACI)

- Ketone, 1-cyclohexen-1-yl methyl (7CI, 8CI)

- 1-(Cyclohex-1-en-1-yl)ethan-1-one

- 1-Cyclohexen-1-yl methyl ketone

- 1-Cyclohexen-1-ylethanone

- 1-Cyclohexenyl methyl ketone

- Methyl 1-cyclohexenyl ketone

- NSC 12216

- 1-Acetyl-1-cyclohexene

-

- Inchi: 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3

- InChI-sleutel: LTYLUDGDHUEBGX-UHFFFAOYSA-N

- LACHT: O=C(C)C1CCCCC=1

Berekende eigenschappen

- Exacte massa: 124.08900

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 1

- Complexiteit: 145

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: 1.9

- Aantal tautomers: 5

Experimentele eigenschappen

- Kleur/vorm: colorless liquid

- Dichtheid: 0.966 g/mL at 25 °C(lit.)

- Smeltpunt: 73 °C

- Kookpunt: 201-202 °C(lit.)

- Vlampunt: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >

- Brekindex: n20/D 1.49(lit.)

- PSA: 17.07000

- LogboekP: 2.07580

- Oplosbaarheid: Soluble in ethanol and diethyl ether.

1-Acetyl-1-cyclohexene Beveiligingsinformatie

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Veiligheidsinstructies: S24/25

1-Acetyl-1-cyclohexene Douanegegevens

- HS-CODE:2914299000

- Douanegegevens:

China Customs Code:

2914299000Overview:

2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Acetyl-1-cyclohexene Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225718-25g |

1-(Cyclohex-1-en-1-yl)ethanone |

932-66-1 | 97% | 25g |

¥2071.00 | 2024-04-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-25G |

1-Acetyl-1-cyclohexene |

932-66-1 | 97% | 25G |

¥1336.13 | 2022-02-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-5G |

1-Acetyl-1-cyclohexene |

932-66-1 | 97% | 5G |

¥531.79 | 2022-02-24 | |

| Enamine | EN300-108706-0.25g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 0.25g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-108706-0.5g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 0.5g |

$29.0 | 2023-10-27 | |

| TRC | A298595-5g |

1-Acetyl-1-cyclohexene |

932-66-1 | 5g |

$ 250.00 | 2022-06-08 | ||

| Enamine | EN300-108706-25g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 25g |

$301.0 | 2023-10-27 | |

| Aaron | AR003EL6-5g |

1-Acetyl-1-cyclohexene |

932-66-1 | 95% | 5g |

$43.00 | 2025-01-22 | |

| 1PlusChem | 1P003ECU-1g |

1-ACETYL-1-CYCLOHEXENE |

932-66-1 | 95% | 1g |

$26.00 | 2024-04-20 | |

| Ambeed | A503890-1g |

1-(Cyclohex-1-en-1-yl)ethanone |

932-66-1 | 95% | 1g |

$32.0 | 2024-04-16 |

1-Acetyl-1-cyclohexene Productiemethode

Synthetic Routes 1

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: 1,4-Benzenedimethanol, polymer with naphthalene (sulfonated) Solvents: Water ; 8 h, 120 °C

Referentie

- Hydration of aromatic terminal alkynes catalyzed by sulfonated condensed polynuclear aromatic (S-COPNA) resin in water, Tetrahedron Letters, 2017, 58(10), 955-958

Synthetic Routes 3

Synthetic Routes 4

Reactievoorwaarden

1.1 Catalysts: Silver triflate , [Bis(1,1-dimethylethyl)[5-methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1… Solvents: Methanol , Water ; 20 h, 80 °C

Referentie

- Ligand Effects in the Gold Catalyzed Hydration of Alkynes, Advanced Synthesis & Catalysis, 2016, 358(9), 1478-1481

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Acetic acid ; 2 h, 100 °C

Referentie

- Efficient hydration of alkynes through acid-assisted Bronsted acid catalysis, Chemical Communications (Cambridge, 2015, 51(5), 903-906

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether

Referentie

- Synthetic uses of tosylmethyl isocyanide (TosMIC), Organic Reactions (Hoboken, 2001, 57,

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Reactievoorwaarden

1.1 Catalysts: Aurate(2-), [1,3-bis[2,6-bis(1-methylethyl)-4-sulfophenyl]-1,3-dihydro-2H-imidaz… Solvents: Methanol , Water ; 2 h, 100 °C

Referentie

- A structure/catalytic activity study of gold(I)-NHC complexes, as well as their recyclability and reusability, in the hydration of alkynes in aqueous medium, Catalysis Science & Technology, 2016, 6(6), 1921-1929

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Alumina

Referentie

- Aluminum oxide catalyzed isomerization of acylated cycloalkenes, Tetrahedron Letters, 1981, 22(35), 3351-4

Synthetic Routes 13

Reactievoorwaarden

1.1 Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver , [[2′-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP][1,1′-biphenyl]-3-yl]-1-pyrr… Solvents: Methanol , Water ; 8 h, 25 °C

Referentie

- Au(I) complexes as the efficient catalyst for hydration of alkynes at room temperature, Gaodeng Xuexiao Huaxue Xuebao, 2015, 36(12), 2461-2467

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Water Catalysts: Sulfuric acid , (SP-5-14)-[1,2,3,7,8,12,13,17,18,19-Decadehydro-21,22-dihydro-5,10,15-tris(2,3,4… Solvents: Methanol ; 12 h, 80 °C

Referentie

- Hydration of terminal alkynes catalyzed by cobalt corrole complex, Tetrahedron Letters, 2020, 61(43),

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform ; 5 h, rt

1.2 Solvents: Methanol ; 0.5 h, rt

1.2 Solvents: Methanol ; 0.5 h, rt

Referentie

- An investigation of the behavior of α,β-unsaturated sulfoxides in the presence of trimethylsilyl iodide, Tetrahedron, 2002, 58(51), 10145-10150

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Reactievoorwaarden

1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold , Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol , Water ; 24 h, rt

Referentie

- Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds, Green Chemistry, 2015, 17(1), 532-537

Synthetic Routes 19

Reactievoorwaarden

1.1 Catalysts: Rhenium(1+), tricarbonyl[O,O-diphenyl N-[[(diphenylphosphino-κP)methyl]diphenylp… Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1.5 h, 130 °C

Referentie

- Novel rhenium(I) catalysts for the isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds: an unprecedented recyclable catalytic system in ionic liquids, Chemical Communications (Cambridge, 2011, 47(22), 6470-6472

Synthetic Routes 20

Reactievoorwaarden

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ; 2 h, 50 °C

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C

Referentie

- "Release and catch" effect of perfluoroalkylsulfonylimide-functionalized imidazole/pyridine on Bronsted acids in organic systems, ChemCatChem, 2016, 8(21), 3394-3401

1-Acetyl-1-cyclohexene Raw materials

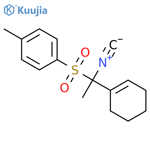

- (1S,2R,4R)-1-[[(R)-[1-(1-Cyclohexen-1-yl)ethenyl]sulfinyl]methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

- 1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene

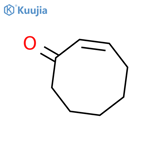

- cyclooct-2-en-1-one

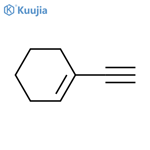

- 1-ETHYNYLCYCLOHEXENE

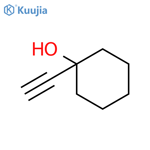

- 1-ethynylcyclohexan-1-ol

- 1-(Cyclohex-2-enyl)ethanone

1-Acetyl-1-cyclohexene Preparation Products

1-Acetyl-1-cyclohexene Gerelateerde literatuur

-

Yuancheng Li,TaeBum Lee,Kushan Weerasiri,Tanyu Wang,Emily E. Buss,Michael L. McKee,Anne E. V. Gorden Dalton Trans. 2014 43 13578

-

2. Reactions of nitric oxide and nitrogen dioxide with functionalised alkenes and dienes??Jonathan S. B. Park,John C. Walton J. Chem. Soc. Perkin Trans. 2 1997 2579

-

Jieyu Wu,Rongfa Guan,Haizhi Huang,Zhenfeng Liu,Haitao Shen,Qile Xia Food Funct. 2019 10 625

-

Atanu Modak,Anirban Mondal,Rahul Watile,Semanti Mukherjee,Debabrata Maiti Chem. Commun. 2016 52 13916

-

Muftah Darwish,Martin Wills Catal. Sci. Technol. 2012 2 243

932-66-1 (1-Acetyl-1-cyclohexene) Gerelateerde producten

- 1193-18-6(Seudenone)

- 1121-18-2(2-Methylcyclohex-2-en-1-one)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 95-41-0(dihydroisojasmone)

- 162705-13-7(1,2,3-trimethoxy-5-[(Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene)

- 2155855-92-6(tert-butyl N-5-(2-methoxyethyl)-1,3-thiazol-2-ylcarbamate)

- 1706257-95-5(1-(1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide)

- 1781113-39-0(3-bromo-1-methyl-5-(trifluoromethyl)pyrazole)

- 1021262-51-0(5-{[(2-nitrophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:932-66-1)1-Acetyl-1-cyclohexene

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):299.0